4-Chloro-3-methylaniline hydrochloride

描述

Nomenclature and Structural Context of 4-Chloro-3-methylaniline (B14550) and its Hydrochloride Salt

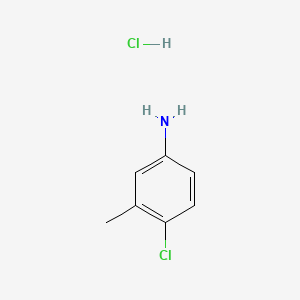

The systematic naming and structural representation of 4-chloro-3-methylaniline and its hydrochloride salt are fundamental to their identification and application in chemistry. The parent compound, 4-chloro-3-methylaniline, is an aromatic amine. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and an amino group. The locants in the name indicate the positions of these substituents relative to each other on the ring. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

4-Chloro-3-methylaniline is also known by several synonyms, including 4-Chloro-m-toluidine, 5-Amino-2-chlorotoluene, and 4-Chloro-3-methylbenzenamine. sigmaaldrich.comcymitquimica.com The International Union of Pure and Applied Chemistry (IUPAC) preferred name is 4-chloro-3-methylaniline. nih.gov The formation of the hydrochloride salt occurs when the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H+) from hydrochloric acid (HCl), forming an anilinium cation with a chloride counter-ion. The CAS number for 4-chloro-3-methylaniline is 7149-75-9, while its hydrochloride salt is registered under CAS number 30273-23-5. sigmaaldrich.combldpharm.com

Below is a table summarizing the key identifiers for both the free base and its hydrochloride salt.

| Identifier | 4-Chloro-3-methylaniline | 4-Chloro-3-methylaniline hydrochloride |

| IUPAC Name | 4-chloro-3-methylaniline | 4-chloro-3-methylanilinium chloride |

| Synonyms | 4-Chloro-m-toluidine, 5-Amino-2-chlorotoluene | Not commonly specified |

| CAS Number | 7149-75-9 sigmaaldrich.com | 30273-23-5 bldpharm.com |

| Molecular Formula | C₇H₈ClN sigmaaldrich.com | C₇H₉Cl₂N |

| Molecular Weight | 141.60 g/mol sigmaaldrich.com | 178.06 g/mol |

| SMILES | Cc1cc(N)ccc1Cl sigmaaldrich.com | Cc1cc(N)ccc1Cl.Cl |

| InChI Key | HIHCTGNZNHSZPP-UHFFFAOYSA-N sigmaaldrich.com | Not commonly specified |

Historical Overview of Research and Development related to 4-Chloro-3-methylaniline

The history of 4-chloro-3-methylaniline is intrinsically linked to the broader development of synthetic organic chemistry, particularly the chemistry of anilines and their halogenated derivatives. While specific historical milestones for 4-chloro-3-methylaniline are not extensively documented in readily available literature, the trajectory of related compounds provides context. The industrial production of chlorinated anilines began in the early 20th century, driven by the demand for intermediates in the burgeoning dye industry. For instance, the production of a related isomer, 4-chloro-o-toluidine, commenced in Germany in 1924. wikipedia.org

The synthesis of chloroanilines has evolved significantly over time. Early methods for producing aniline (B41778) derivatives often involved harsh conditions. The Béchamp reduction, developed in the 19th century using iron and hydrochloric acid to reduce nitroarenes, was a foundational process for aniline synthesis. mdpi.com The preparation of specific isomers like 4-chloroaniline (B138754) typically involves the reduction of the corresponding nitro compound, 4-nitrochlorobenzene, which is synthesized by the nitration of chlorobenzene. wikipedia.org This multi-step approach highlights the challenges chemists faced in achieving regioselective substitution on aromatic rings.

In recent decades, research has focused on developing more efficient, selective, and environmentally benign synthetic methods. The catalytic hydrogenation of chloronitrobenzenes to produce chloroanilines is a key area of investigation. mdpi.com Modern approaches have explored the use of novel catalysts, including metal-free N/S co-doped carbon catalysts, to improve the chemoselectivity of these reductions, aiming to produce value-added chloroanilines from potentially harmful chloronitroarenes. mdpi.com This shift reflects a broader trend in chemical manufacturing towards sustainable and green chemistry principles.

Significance and Research Trajectories in Contemporary Organic Chemistry

4-Chloro-3-methylaniline serves as a valuable building block in modern organic synthesis. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations. The amino group can be readily diazotized and substituted, or acylated, while the aromatic ring can undergo further electrophilic substitution, although the existing substituents direct the position of new groups.

In contemporary research, 4-chloro-3-methylaniline is primarily used as an intermediate in the synthesis of more complex molecules with specific applications. chemicalbook.com For example, it can be used to synthesize compounds such as:

4-chloro-3-tolylphosphonic acid sigmaaldrich.com

bis(4-chloro-3-tolyl)phosphinic acid sigmaaldrich.com

4-chloro-3-methylbenzenesulfonyl chloride sigmaaldrich.com

N-(4-chloro-3-methylphenyl)succinamic acid sigmaaldrich.com

The applications of its derivatives are diverse. Related chloroanilines are crucial precursors in the manufacture of pesticides, pharmaceuticals, and azo dyes. wikipedia.orgnih.govchemimpex.com For instance, 4-chloroaniline is a precursor to the antimicrobial chlorhexidine (B1668724) and pesticides like pyraclostrobin (B128455) and monolinuron. wikipedia.org By analogy, 4-chloro-3-methylaniline is a key component for creating specifically substituted chemical structures required in various sectors of the chemical industry.

Current research continues to explore new applications and synthetic routes involving this compound. The development of novel organic materials and biologically active molecules often relies on the availability of versatile and well-defined building blocks like 4-chloro-3-methylaniline. Its structural features allow for the fine-tuning of the electronic and steric properties of the final products, which is crucial in areas such as materials science and medicinal chemistry.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-chloro-3-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-4-6(9)2-3-7(5)8;/h2-4H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURXVKDUZPXMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184364 | |

| Record name | Benzenamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-23-5 | |

| Record name | Benzenamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 4 Chloro 3 Methylaniline Hydrochloride

Established Synthesis Routes to 4-Chloro-3-methylaniline (B14550) (Free Base)

The production of 4-Chloro-3-methylaniline predominantly starts from the corresponding nitro compound, 2-Chloro-4-nitrotoluene. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is the key transformation. This can be achieved through catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation is the preferred industrial method for synthesizing haloanilines from halogenated nitroaromatics. google.com This process involves reacting the precursor with hydrogen gas in the presence of a metal catalyst. It is favored over chemical reduction due to higher yields, better product quality, and significantly lower environmental impact, as it avoids the production of large quantities of toxic waste like iron mud. google.comrwth-aachen.de The liquid-phase catalytic hydrogenation reduction process is a major focus of research and development in the synthesis of 3-chloro-4-methylaniline (B146341), a closely related isomer. google.com

The synthesis of 4-Chloro-3-methylaniline begins with the selective reduction of the nitro group of 2-Chloro-4-nitrotoluene. google.com This precursor is typically synthesized through the chlorination of 4-nitrotoluene. google.com The hydrogenation of the nitroaromatic compound is a highly significant reaction in industrial chemistry for the production of anilines, which are key building blocks for pharmaceuticals, dyes, and agrochemicals. rwth-aachen.de The primary challenge in this reaction is to selectively reduce the nitro group without cleaving the carbon-chlorine bond (dehalogenation), which would lead to the formation of undesired by-products. google.com

The choice of catalyst is crucial for achieving high conversion and selectivity in the hydrogenation of halogenated nitroaromatics. Noble metal catalysts are widely studied and employed for this purpose.

Palladium-based Catalysts : Palladium, often supported on carbon (Pd/C), is a highly effective catalyst for nitro group reduction. A bimetallic palladium-iron catalyst supported on carbon (Pd-Fe/C) has shown excellent performance, achieving a 100% conversion rate of 2-chloro-4-nitrotoluene with a selectivity for 3-chloro-4-methylaniline greater than 99.9%. google.com This catalyst demonstrated stable activity and could be reused up to 25 times. google.com

Platinum-based Catalysts : Platinum catalysts (Pt/C) are also used for the hydrogenation of chloronitrobenzenes. mdpi.com Modifying platinum catalysts with other elements can enhance their performance and selectivity. researchgate.net

Raney Nickel : Raney Nickel is another common catalyst used in the hydrogenation of nitro compounds. google.commdma.ch It is a cost-effective alternative to precious metal catalysts. However, it can sometimes be less selective, and its pyrophoric nature requires careful handling. rwth-aachen.de Reports indicate that in a reaction system with 2-chloro-4-nitrotoluene, Raney nickel, and methanol, the addition of tin chlorides like SnCl₄·nH₂O or SnCl₂·nH₂O can lead to 100% conversion and selectivity. google.com

| Catalyst | Support | Precursor | Conversion | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd-Fe | Carbon (C) | 2-Chloro-4-nitrotoluene | 100% | >99.9% | google.com |

| Raney Nickel (with SnCl₄/SnCl₂) | - | 2-Chloro-4-nitrotoluene | 100% | 100% | google.com |

| Pt | Carbon (C) | Halogenated Nitroaromatics | High | High | mdpi.com |

A significant side reaction during the catalytic hydrogenation of chlorinated nitro-aromatics is hydrodehalogenation, which reduces catalyst activity and lifespan and leads to impurities. google.comgoogle.com To mitigate this, dehalogenation inhibitors are often added to the reaction mixture.

These inhibitors work by modifying the catalyst surface, which can inhibit the adsorption of the halogenated aromatic compound in a way that favors nitro group reduction over C-Cl bond cleavage. ccspublishing.org.cn For instance, morpholine has been used as an effective dehalogenation inhibitor. google.commdpi.com Another approach involves preparing a carbon-supported palladium catalyst where the activated carbon support is pre-treated with a sodium bromide (NaBr) or potassium bromide (KBr) solution. google.com This process loads bromide ions onto the catalyst surface, which effectively suppresses the dehalogenation side reaction. google.com The presence of small amounts of acids, such as hydrobromic acid, has also been shown to inhibit dehalogenation during the hydrogenation process. google.com

Optimizing reaction parameters is essential for maximizing yield and selectivity while ensuring process safety and economic viability.

Temperature : The reaction is typically conducted at mild to moderate temperatures. For the Pd-Fe/C catalyst, the optimal temperature range is between 25-100°C. google.com Another study using a Pd/C catalyst in a solvent-free system identified 353 K (80°C) as the most favorable temperature. researchgate.net

Hydrogen Pressure : Hydrogen pressure is a key parameter influencing the reaction rate. Pressures ranging from 0.2 to 3.0 MPa have been reported to be effective. google.com A pressure of 1.0 MPa was found to be optimal in a solvent-free system. researchgate.net

Solvent Systems : The choice of solvent can impact both the reaction rate and selectivity. Polar aprotic solvents like ethanol are commonly used and can enhance the reduction of the nitro group while suppressing dechlorination. The reaction using the Pd-Fe/C catalyst was successfully carried out in alcohol or an alcohol-water mixture. google.com Solvent-free conditions have also been developed, which offer environmental and economic advantages by eliminating the need for solvent purchase, handling, and recovery. researchgate.netgoogle.com

| Parameter | Catalyst System | Optimal Range/Value | Reference |

|---|---|---|---|

| Temperature | Pd-Fe/C | 25-100 °C | google.com |

| Temperature | Pd/C (Solvent-free) | 353 K (80 °C) | researchgate.net |

| Hydrogen Pressure | Pd-Fe/C | 0.2-3.0 MPa | google.com |

| Hydrogen Pressure | Pd/C (Solvent-free) | 1.0 MPa | researchgate.net |

| Solvent | Pd/C, Raney Nickel | Ethanol | |

| Solvent | Pd-Fe/C | Alcohol or Alcohol-Water | google.com |

Before the widespread adoption of catalytic hydrogenation, chemical reduction was the primary method for producing anilines from nitroarenes. The Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid, is a classic example. rwth-aachen.de Other reagents used for the chemical reduction of 2-chloro-4-nitrotoluene include tin (Sn) or zinc (Zn) metals in acidic media (e.g., Sn/MeOH + HCl, Zn/AcOH) and tin(II) chloride (SnCl₂). researchgate.net

A specific procedure details the reduction using iron powder in a mixture of hexafluoroisopropanol (HFIP) and aqueous hydrochloric acid at room temperature, achieving a yield of 83%. chemicalbook.com While effective on a laboratory scale, these methods generate significant amounts of metallic waste and are often less selective, leading to lower yields and product quality. google.com The environmental pollution associated with these processes has largely restricted their use in modern, large-scale industrial production. google.com

Once the 4-Chloro-3-methylaniline free base is synthesized and purified, it is converted to its hydrochloride salt by reacting it with hydrochloric acid. This standard acid-base reaction results in the formation of the more stable and often more easily handled salt, 4-Chloro-3-methylaniline hydrochloride. chemicalbook.com

Novel Chlorination and Amination Strategies for Aromatic Precursors

Developing efficient and selective methods for introducing chloro and amino groups onto aromatic rings is fundamental to the synthesis. Novel strategies aim to improve yield, regioselectivity, and safety compared to traditional methods like the Sandmeyer reaction, which involves potentially explosive diazonium salts. nih.gov

Copper(II) chloride has been effectively used for the nuclear chlorination of reactive aromatic compounds, such as phenols and aromatic amines. rsc.org This method demonstrates high selectivity, preferentially chlorinating at the para-position. rsc.org The reaction can be performed in various media, including toluene or aqueous solutions, with concentrated hydrochloric acid being a preferred medium. rsc.org

An advanced process involves using copper(II) chloride in an aqueous hydrochloric acid solution while introducing chlorine gas into the system. google.com The chlorine gas serves to continuously regenerate the active copper(II) chloride from the copper(I) chloride that forms during the reaction. google.com This approach ensures that the chlorination is primarily effected by the cupric chloride, leading to a very high ratio of the desired para-chloro substituted product while minimizing the formation of other isomers and byproducts. google.com Copper catalysts, such as copper(I) iodide (CuI), have also been utilized to facilitate the amination of aryl halides, enabling the formation of C-N cross-coupling products. mdpi.com

Mechanism and Efficiency of Hydrochloride Salt Formation from 4-Chloro-3-methylaniline

The final step in preparing this compound involves the formation of the salt from the free amine (4-Chloro-3-methylaniline). This is an acid-base reaction where the aniline (B41778) derivative acts as a Lewis base and hydrochloric acid acts as a proton donor.

The mechanism involves the lone pair of electrons on the nitrogen atom of the amine group attacking the proton (H+) from hydrochloric acid. This proton transfer results in the formation of an anilinium cation and a chloride anion, which are held together by ionic bonds. The resulting salt, this compound, typically exhibits greater stability and is often a crystalline solid, making it easier to handle and purify compared to the free amine base. google.com

The efficiency of this salt formation is high and can be optimized by careful selection of the reaction conditions. The process generally involves dissolving the 2,6-dialkylaniline in an inert organic solvent and precipitating the salt with an acid like hydrochloric acid. google.com To drive the reaction to completion, the water can be removed, for instance by azeotropic distillation. google.com The crude hydrochloride salt, often in the form of colorless crystals, can then be isolated by filtration. google.com

Advances in Green Chemistry for 4-Chloro-3-methylaniline Synthesis

The principles of green chemistry provide a framework for making the synthesis of this compound more environmentally sustainable. beilstein-journals.org These principles focus on preventing waste, improving energy efficiency, using safer chemicals and solvents, and employing catalysis. beilstein-journals.orgarkat-usa.org

A primary goal in green synthetic chemistry is to reduce or eliminate the use of hazardous solvents, which pose environmental and health risks. arkat-usa.orgunife.it Significant advances have been made in developing solvent-free or reduced-solvent processes for key steps in aniline synthesis.

One notable example is the solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline. rsc.org A robust catalyst, such as platinum nanoclusters on an Fe₃O₄ support, can achieve complete conversion of the substrate with very high selectivity to the desired chloroaniline in the absence of any solvent. rsc.org Similarly, a patented method for synthesizing 3-chloro-4-methylaniline involves a catalytic hydrogenation step that proceeds without the use of organic solvents. google.com

These approaches align with green chemistry principles by:

Preventing Waste: Eliminating solvents reduces a major component of the waste stream. beilstein-journals.org

Increasing Energy Efficiency: Solvent-free reactions, often conducted at room temperature, can reduce energy consumption compared to conventional methods requiring heating. nih.gov

Designing Safer Syntheses: Avoiding volatile and toxic organic compounds minimizes the potential for accidents and environmental contamination. arkat-usa.orgnih.gov

By adopting catalytic methods and minimizing solvent use, the synthesis of this compound can be made significantly more efficient and environmentally benign. nih.gov

Catalyst Design for Enhanced Reusability and Stability

The development of robust and reusable catalysts is paramount for the economic viability and sustainability of this compound production. Research in this area focuses on the selection of active metals, support materials, and the use of promoters to enhance catalyst performance.

Key Research Findings:

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) are highly effective for the hydrogenation of chloronitroarenes. Their activity and selectivity can be significantly influenced by the support material. For instance, a zirconium/zeolite supported platinum catalyst (Pt/ZM) has demonstrated superior performance in the selective hydrogenation of p-chloronitrobenzene, a related compound. This catalyst exhibited a high turnover frequency (TOF) of 8525 h⁻¹ and could be recycled for six runs without a noticeable decrease in activity or selectivity rsc.org. The stability is attributed to the strong interaction between the platinum nanoparticles and the support, which prevents leaching and agglomeration rsc.org.

Bimetallic Catalysts: The addition of a second metal can enhance catalytic activity and stability. For example, iron-promoted platinum catalysts on activated carbon (Pt-Fe/AC) have shown a remarkable increase in activity and selectivity for the hydrogenation of p-chloronitrobenzene rsc.org. The presence of iron is believed to create an electron-deficient state in the platinum nanoparticles, which favors the selective reduction of the nitro group while suppressing the undesired hydrodechlorination rsc.org. Similarly, nanosized PdNiB bimetallic nanoalloy catalysts have demonstrated high activity and selectivity in the hydrogenation of p-chloronitrobenzene, attributed to both ensemble and electronic effects researchgate.net.

Non-Noble Metal Catalysts: To reduce costs, significant research has been directed towards developing catalysts based on more abundant transition metals such as cobalt and nickel. Cobalt nanoparticles supported on nitrogen-doped activated carbon have emerged as a promising alternative to noble metal catalysts for the hydrogenation of 4-nitrochlorobenzene rsc.org. The nitrogen functionalities in the carbon support are believed to enhance the catalytic properties of the cobalt nanoparticles rsc.org. Skeletal Ni-C composite materials have also shown superior performance compared to traditional Raney nickel in the hydrogenation of meta-chloronitrobenzene, with electron transfer from carbon to nickel facilitating the selective adsorption and hydrogenation of the nitro group rsc.org.

Catalyst Stability and Reusability: The stability of the catalyst is crucial for industrial applications. A stable catalyst should maintain its activity and selectivity over multiple reaction cycles. For example, a Pt/ZM catalyst used for p-chloronitrobenzene hydrogenation showed only a minor decrease in conversion after six cycles, with selectivity remaining unchanged rsc.org. The structural integrity of the catalyst, as confirmed by TEM analysis, is a key factor in its longevity rsc.org. Magnetically recyclable catalysts, such as those based on cobalt nanoparticles coated on carbon nanotubes, offer an efficient way to recover and reuse the catalyst, which is particularly beneficial for industrial processes.

Interactive Data Table: Catalyst Performance in the Hydrogenation of Chloronitroarenes

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reusability (cycles) | Reference |

| Pt/ZM | p-Chloronitrobenzene | 68.6 (1st run), 66.2 (6th run) | >99.9 | 6 | rsc.org |

| 0.3% Pt–4% Fe/AC | p-Chloronitrobenzene | 100 | 98.5 | Not specified | rsc.org |

| PdNiB | p-Chloronitrobenzene | High | High | Not specified | researchgate.net |

| Co/N-doped AC | 1-Chloro-4-nitrobenzene | High | High | Not specified | rsc.org |

| Skeletal Ni-C | m-Chloronitrobenzene | Superior to Raney Ni | 98-99 | Multiple | rsc.org |

Comparative Analysis of Synthetic Pathways in Terms of Selectivity, Yield, and Environmental Impact

The production of 4-chloro-3-methylaniline has historically involved different synthetic methodologies, each with its own set of advantages and disadvantages concerning selectivity, yield, and environmental footprint.

Catalytic Hydrogenation:

This is the most widely used and environmentally preferred method for the synthesis of chloroanilines from their corresponding nitro compounds.

Selectivity: The primary challenge in the catalytic hydrogenation of chloronitrobenzenes is to selectively reduce the nitro group without cleaving the carbon-chlorine bond (hydrodechlorination). Modern catalysts have been designed to achieve very high selectivity. For instance, in the hydrogenation of the isomer 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline, a Pd-Fe/C catalyst demonstrated a selectivity greater than 99.9% google.com. High selectivity is crucial as it simplifies the purification process and minimizes the formation of undesirable byproducts.

Yield: Catalytic hydrogenation processes can achieve high to quantitative yields. The conversion of the starting nitro compound is often complete. For example, a 100% conversion of 2-chloro-4-nitrotoluene has been reported using a Pd-Fe/C catalyst google.com.

Chemical Reduction (e.g., Béchamp Reduction):

This traditional method involves the use of iron filings in the presence of an acid, such as hydrochloric acid.

Selectivity: The Béchamp reduction can be less selective compared to catalytic hydrogenation, often leading to the formation of more impurities.

Yield: While it can provide moderate to good yields, the isolation and purification of the product can be more complex due to the presence of iron sludge.

Environmental Impact: The environmental impact of the Béchamp reduction is a significant drawback. The process generates large quantities of iron oxide sludge, which is a hazardous waste and requires proper disposal. The use of strong acids also contributes to the environmental burden. This method is generally considered outdated and less environmentally friendly for large-scale industrial production mdpi.com.

Sulfide Reduction:

Another older method involves the use of sodium sulfide as the reducing agent.

Selectivity and Yield: This method can provide the desired product, but controlling the reaction to avoid side products can be challenging.

Environmental Impact: The use of sulfides results in the formation of sulfur-containing waste streams, which are odorous and require treatment before disposal. This method also has a higher environmental footprint compared to catalytic hydrogenation.

Interactive Data Table: Comparison of Synthetic Pathways for Chloroanilines

| Synthetic Pathway | Typical Reducing Agent | Typical Selectivity | Typical Yield | Key Environmental Impact |

| Catalytic Hydrogenation | H₂ with a metal catalyst (e.g., Pt, Pd, Ni) | >99% | High to quantitative | Low waste (water is the main byproduct), potential for catalyst and solvent handling issues. nih.govresearchgate.netcrimsonpublishers.commdpi.com |

| Béchamp Reduction | Iron filings and acid (e.g., HCl) | Moderate | Moderate to good | Generation of large amounts of iron sludge (hazardous waste). mdpi.com |

| Sulfide Reduction | Sodium sulfide | Moderate | Moderate | Production of odorous and hazardous sulfur-containing waste. |

Chemical Reactivity and Transformation of 4 Chloro 3 Methylaniline Hydrochloride

Acid-Base Equilibria and Protonation States of the Aniline (B41778) Moiety

The aniline moiety of 4-Chloro-3-methylaniline (B14550) hydrochloride exists in equilibrium between its protonated form (the anilinium ion) and its neutral, free amine form. The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the anilinium ion predominates. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the aromatic ring influences the basicity of the amine. The pKa of the conjugate acid of the structurally similar 3-chloro-4-methylaniline (B146341) is 4.05, indicating it is a weak base. nih.gov

In strongly acidic media, the anilinium ion is the major species. learncbse.in The -NH3+ group is deactivating and meta-directing for electrophilic aromatic substitution reactions. learncbse.in The conversion from the hydrochloride salt to the free amine is typically achieved by treatment with a base.

| Property | Value |

| pKa (conjugate acid) | ~4.05 (estimated from 3-chloro-4-methylaniline) nih.gov |

| Dominant form in acid | 4-Chloro-3-methylanilinium ion (C₇H₉ClN⁺) |

| Dominant form in base | 4-Chloro-3-methylaniline (C₇H₈ClN) |

Reactions Involving the Aromatic Amine Functionality

The reactivity of the aromatic amine is central to the synthetic utility of 4-Chloro-3-methylaniline. The nitrogen's lone pair of electrons makes it nucleophilic, while the primary amine group allows for foundational reactions like diazotization.

The conversion of a primary aromatic amine into a diazonium salt is known as diazotization. learncbse.inbyjus.com This reaction is a cornerstone of aromatic chemistry, transforming the amine into an exceptionally versatile functional group.

Diazotization: The process involves treating 4-Chloro-3-methylaniline, typically as its hydrochloride salt, with nitrous acid (HNO₂) at low temperatures (0–5 °C). ijirset.comspcmc.ac.in The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as excess hydrochloric acid. byjus.comorganic-chemistry.org The mechanism begins with the formation of the nitrosonium ion (N=O⁺), which acts as the electrophile and attacks the primary amine. byjus.comspcmc.ac.in A series of proton transfers and the elimination of water yields the 4-chloro-3-methylbenzenediazonium cation. byjus.com These diazonium salts are relatively unstable and are typically used immediately in subsequent reactions. spcmc.ac.in

| Parameter | Condition |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) organic-chemistry.org |

| Temperature | 0–5 °C ijirset.com |

| Key Intermediate | 4-chloro-3-methylbenzenediazonium salt |

Azo Coupling Reactions: A key transformation of diazonium salts is the azo coupling reaction. This is an electrophilic aromatic substitution where the diazonium cation serves as the electrophile, reacting with an activated, electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or another aniline. learncbse.inwikipedia.orgnumberanalytics.com The reaction with phenols is typically carried out in a mild alkaline medium, while coupling with anilines occurs in a slightly acidic medium. learncbse.in This process results in the formation of brightly colored azo compounds, which are widely used as dyes. ijirset.comnumberanalytics.com The diazonium ion attacks the para position of the coupling agent unless it is already occupied. wikipedia.org

The nitrogen atom of the free 4-Chloro-3-methylaniline base possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack electron-deficient centers, forming new carbon-nitrogen bonds. This fundamental reactivity is the basis for several important transformations, most notably the formation of amides and anilides. The nucleophilicity of the amine is a key factor in its role as a building block in the synthesis of more complex molecules.

Primary aromatic amines like 4-Chloro-3-methylaniline readily react with carboxylic acid derivatives, such as acid chlorides and acid anhydrides, to form substituted amides, also known as anilides. tandfonline.comchemicalbook.com This is a nucleophilic acyl substitution reaction. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form the stable amide bond. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. nih.govresearchgate.net For example, 4-Chloro-3-methylaniline can be used to synthesize N-(4-chloro-3-methylphenyl)succinamic acid. sigmaaldrich.com

Reactivity of the Chlorinated Aromatic Ring

The reactivity of the benzene (B151609) ring itself is influenced by the substituents attached to it: the chloro, methyl, and amino (or anilinium) groups.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In 4-Chloro-3-methylaniline, the amino group is electron-donating and the methyl group is weakly electron-donating. Neither of these groups activates the ring toward SNAr. Therefore, the chlorine atom on 4-Chloro-3-methylaniline is generally inert to nucleophilic displacement under standard SNAr conditions.

However, the reactivity can be dramatically altered. When the amine is converted to a diazonium group (-N₂⁺) via diazotization, this group acts as a powerful electron-withdrawing substituent. spcmc.ac.in This strong activation can make the ring susceptible to nucleophilic attack, potentially enabling the substitution of the chlorine atom by a suitable nucleophile. spcmc.ac.in

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org For aniline derivatives, the amino group itself is not a strong enough DMG. Therefore, it is typically converted into a more effective DMG, such as an amide, carbamate, or urea, prior to the metalation step. wikipedia.org

While specific directed ortho metalation studies on 4-chloro-3-methylaniline have not been extensively reported in the literature, the general principles of DoM can be applied to predict its reactivity. To facilitate ortho metalation, the aniline would first need to be derivatized.

Hypothetical Directed Ortho Metalation of a 4-Chloro-3-methylaniline Derivative:

Formation of a Directing Metalation Group (DMG): The primary amine of 4-chloro-3-methylaniline could be reacted with an acyl chloride (e.g., pivaloyl chloride) or a chloroformate to form an N-acyl or N-carbamoyl derivative, respectively. These groups are effective DMGs.

Ortho-Lithiation: Treatment of the N-acylated derivative with a strong base, typically an alkyllithium reagent such as n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent like tetrahydrofuran (B95107) at low temperatures, would lead to deprotonation at the position ortho to the DMG. harvard.edu In the case of an N-acylated 4-chloro-3-methylaniline, there are two possible ortho positions. The lithiation is expected to occur preferentially at the C2 position due to the steric hindrance from the adjacent methyl group at C3.

Electrophilic Quench: The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a new substituent at the C2 position.

The table below illustrates potential transformations based on this hypothetical DoM strategy.

| Directing Metalation Group (DMG) | Proposed Reagents | Potential Product |

| N-Pivaloyl | 1. s-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (E+) | 2-Substituted-N-pivaloyl-4-chloro-3-methylaniline |

| N-Boc | 1. t-BuLi, THF, -78 °C; 2. Electrophile (E+) | 2-Substituted-N-Boc-4-chloro-3-methylaniline |

Catalytic Transformations of the Compound

The presence of both an amino group and a chloro substituent on the aromatic ring makes 4-chloro-3-methylaniline a versatile substrate for various catalytic cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine in the presence of a base. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of arylamines. wikipedia.orgnih.gov 4-Chloro-3-methylaniline hydrochloride can potentially participate in this reaction in two ways:

As the amine component: After neutralization of the hydrochloride salt, the primary amine can be coupled with various aryl halides or triflates to form diarylamines.

As the aryl halide component: The chloro group can be coupled with a wide range of primary or secondary amines to generate substituted diaminotoluenes. The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often requiring more specialized palladium catalysts with bulky electron-rich phosphine (B1218219) ligands. acs.org

A general scheme for the Buchwald-Hartwig amination is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type |

| 4-Chloro-3-methylaniline | Aryl-X (X = Br, I, OTf) | Pd(0) catalyst, Ligand | Strong Base (e.g., NaOtBu) | N-Aryl-4-chloro-3-methylaniline |

| Aryl-NH2 | 4-Chloro-3-methylaniline | Pd(0) catalyst, Ligand | Strong Base (e.g., NaOtBu) | N-(4-amino-2-methylphenyl)arylamine |

Palladium-Catalyzed Suzuki Coupling:

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the formation of C-C bonds, particularly for the synthesis of biaryls. wikipedia.orglibretexts.org

While there are no direct reports on the Suzuki coupling of 4-chloro-3-methylaniline, a study on the closely related 4-bromo-3-methylaniline (B1294692) demonstrates the feasibility of this transformation. In this research, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) was successfully coupled with 4-carboxyphenylboronic acid using a palladium catalyst. acs.org Given the similar reactivity, it is expected that 4-chloro-3-methylaniline, after suitable N-functionalization, could undergo Suzuki coupling, although potentially requiring more forcing conditions or specialized catalysts compared to its bromo analog.

The following table summarizes a reported Suzuki coupling of a related substrate:

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield | Reference |

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid | 64% | acs.org |

Other Catalytic Transformations:

Copper-Catalyzed Amination: Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent an alternative to palladium-catalyzed methods. These reactions can be used for the N-arylation of anilines. jconsortium.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the hydroamination of alkynes with anilines. ntu.edu.sg Additionally, rhodium-catalyzed C-H activation and functionalization of aniline derivatives have been reported, although this typically requires a directing group. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprint vibrations of the molecule. The analysis of 4-Chloro-3-methylaniline (B14550) hydrochloride reveals characteristic vibrations of the protonated amino group (-NH₃⁺), the substituted benzene (B151609) ring, the methyl group (-CH₃), and the carbon-chlorine (C-Cl) bond.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-Chloro-3-methylaniline hydrochloride is markedly different from that of its free base, particularly in the region associated with the amino group. In the free aniline (B41778), characteristic asymmetric and symmetric N-H stretching vibrations appear in the 3400-3500 cm⁻¹ range. Upon protonation to the ammonium (B1175870) salt (-NH₃⁺), these bands are replaced by a broad, strong absorption band in the 2800-3200 cm⁻¹ region, which is due to the N-H stretching vibrations of the ammonium ion. This broadening is a result of extensive hydrogen bonding in the solid state.

Other key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically occur just above 3000 cm⁻¹.

-NH₃⁺ Bending: The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group are expected to appear around 1600-1630 cm⁻¹ and 1500-1530 cm⁻¹, respectively.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching frequency is generally observed in the 600-800 cm⁻¹ region, though its exact position can be influenced by the substitution pattern on the ring. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR analysis. While polar groups like the N-H bonds in the ammonium group give strong FTIR signals, non-polar or less polar bonds, such as the aromatic ring's C=C bonds, often produce strong signals in the Raman spectrum.

For this compound, the FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. The symmetric "ring breathing" mode, a characteristic vibration for substituted benzenes, is often a prominent feature. The C-Cl stretching vibration also typically yields a strong Raman signal. In contrast to its strong appearance in the FTIR spectrum, the broad -NH₃⁺ stretching band is generally weaker and less defined in the Raman spectrum.

Detailed Vibrational Assignment and Normal Coordinate Analysis

A complete and precise assignment of all vibrational modes is achieved through a combination of experimental FTIR and FT-Raman data with theoretical calculations, such as Density Functional Theory (DFT). researchgate.net A Normal Coordinate Analysis (NCA), often based on force fields calculated by DFT, allows for the characterization of each vibrational mode in terms of its Total Energy Distribution (TED). This analysis describes the contribution of individual bond stretches, angle bends, and torsions to each observed vibrational frequency.

For 4-Chloro-3-methylaniline, studies have performed such detailed assignments. researchgate.net For the hydrochloride salt, the analysis would be adapted to account for the -NH₃⁺ group. The NCA would confirm the assignments of the N-H stretching and bending modes, the coupling of these modes with other vibrations, and the influence of the ammonium, chloro, and methyl substituents on the benzene ring's vibrational frequencies.

| Vibrational Mode | Typical Frequency (cm⁻¹) (Free Base) | Expected Frequency (cm⁻¹) (Hydrochloride Salt) | Spectroscopic Technique |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3480 | Replaced by broad -NH₃⁺ stretch (~2800-3200) | FTIR |

| N-H Symmetric Stretch | ~3395 | ||

| NH₂ Scissoring | ~1620 | Replaced by -NH₃⁺ asymmetric bend (~1600-1630) | FTIR |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 | FTIR/FT-Raman |

| CH₃ Asymmetric Stretch | ~2970 | ~2970 | FTIR/FT-Raman |

| C-Cl Stretch | 600-800 | 600-800 | FTIR/FT-Raman (Strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, provides unambiguous evidence for the structure of this compound.

¹H NMR and ¹³C NMR Spectral Interpretation

The protonation of the amino group to an ammonium group (-NH₃⁺) has a significant electron-withdrawing effect, which strongly influences the chemical shifts of the nearby aromatic protons and carbons, causing them to shift downfield (to a higher ppm value) compared to the free aniline base.

¹H NMR: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would display:

Aromatic Protons: Three signals corresponding to the protons on the benzene ring. The proton at C2 (ortho to the -NH₃⁺ group) would be a singlet or a narrow doublet. The proton at C5 (meta to -NH₃⁺) would be a doublet, and the proton at C6 (ortho to -NH₃⁺ and meta to -Cl) would appear as a doublet of doublets. Due to the electron-withdrawing nature of both the -NH₃⁺ and -Cl groups, all aromatic protons would be expected in the range of 7.0-7.5 ppm.

Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely appearing around 2.3-2.5 ppm.

Ammonium Protons: A broad singlet for the three -NH₃⁺ protons. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but it would be significantly downfield.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule:

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon atom attached to the ammonium group (C1) would be significantly shifted downfield. The carbon attached to the chlorine atom (C4) would also be downfield. The remaining four carbons would appear at chemical shifts influenced by the combined electronic effects of the substituents.

Methyl Carbon: A single signal for the methyl carbon, typically appearing in the upfield region of the spectrum (~20 ppm).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-NH₃⁺) | - | ~135-140 |

| C2-H | ~7.2-7.4 | ~120-125 |

| C3 (-CH₃) | - | ~138-142 |

| C4 (-Cl) | - | ~130-135 |

| C5-H | ~7.1-7.3 | ~128-132 |

| C6-H | ~7.0-7.2 | ~118-122 |

| -CH₃ | ~2.3-2.5 | ~18-22 |

| -NH₃⁺ | Variable (Broad) | - |

Advanced 2D NMR Techniques for Connectivity and Structure Confirmation

To unequivocally confirm the molecular structure and assign all proton and carbon signals, advanced 2D NMR experiments are employed. These techniques reveal correlations between nuclei, providing a complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between scalar-coupled protons. For this molecule, it would confirm the coupling between the adjacent aromatic protons (H5 and H6), helping to distinguish them from the more isolated H2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., C2-H2, C5-H5, C6-H6, and the methyl C-H).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 4-Chloro-3-methylaniline, the hydrochloride salt is typically neutralized to its free aniline form for compatibility with GC analysis.

The electron ionization (EI) mass spectrum of 4-Chloro-3-methylaniline is characterized by a distinct molecular ion peak and a series of fragment ions that provide a fingerprint for its identification. The National Institute of Standards and Technology (NIST) reference mass spectrum for 4-chloro-3-methylaniline (under the synonym m-Toluidine, 4-chloro-) shows the molecular ion peak [M]•+ at a mass-to-charge ratio (m/z) of 141, corresponding to the nominal molecular weight of the free base. The isotopic pattern of this peak, showing a smaller peak at m/z 143 in an approximate 3:1 intensity ratio, is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Table 1: Key Ions in the Electron Ionization Mass Spectrum of 4-Chloro-3-methylaniline

| m/z Value | Ion Identity (Tentative) | Significance |

| 141/143 | [C₇H₈ClN]•+ | Molecular Ion Peak (Isotopic pattern confirms presence of Chlorine) |

| 106 | [M - Cl]•+ | Loss of a Chlorine atom |

| 77 | [C₆H₅]•+ | Phenyl cation fragment |

Note: This table is based on typical fragmentation patterns for similar compounds and the NIST reference spectrum.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in the unambiguous identification of a compound. For 4-Chloro-3-methylaniline, with the molecular formula C₇H₈ClN, the theoretical monoisotopic mass of the neutral molecule is 141.03453 Da.

HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. Experimental HRMS analysis of the protonated molecule ([M+H]⁺) would be expected to yield a mass measurement very close to the theoretical value of 142.04181 Da. The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, allows for the confident assignment of the molecular formula.

Table 2: Predicted m/z Values for Adducts of 4-Chloro-3-methylaniline in High-Resolution Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 142.04181 |

| [M+Na]⁺ | 164.02375 |

| [M-H]⁻ | 140.02725 |

| [M+NH₄]⁺ | 159.06835 |

| [M+K]⁺ | 179.99769 |

Data sourced from PubChem predictions.

Triple quadrupole mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative analysis due to its high selectivity and sensitivity. This technique involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the second quadrupole (collision cell), and the monitoring of a specific product ion in the third quadrupole.

While specific MRM transitions for this compound are not explicitly detailed in the available literature, a study on its isomer, 3-chloro-4-methylaniline (B146341) hydrochloride (CPTH), provides valuable insight into the likely transitions. For CPTH, a quantitative method was developed using GC-MS/MS in MRM mode. The monitored transition for quantification was m/z 140.9 → 106.2, with transitions 139.9 → 105.2 and 139.9 → 77.2 used for confirmation. thermofisher.com

Given the structural similarity, it is highly probable that similar precursor-to-product ion transitions would be effective for the quantitative analysis of 4-Chloro-3-methylaniline. The precursor ion would correspond to the molecular ion of the free base (m/z ~141), and the product ions would arise from characteristic fragmentations, such as the loss of a chlorine atom or other neutral losses. Optimization of collision energies would be necessary to maximize the signal for the desired transitions.

Table 3: Illustrative MRM Transitions for Chloro-methylaniline Isomers

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| 3-chloro-4-methylaniline | 140.9 | 106.2 | Quantitation |

| 3-chloro-4-methylaniline | 139.9 | 105.2 | Confirmation |

| 3-chloro-4-methylaniline | 139.9 | 77.2 | Confirmation |

Data based on the analysis of the isomer, 3-chloro-4-methylaniline hydrochloride. thermofisher.com

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For aniline derivatives, the non-ionized or neutral forms are typically the most fluorescent, with fluorescence maxima often observed around 350 nm. The fluorescence properties of this compound would likely be pH-dependent, with the protonated form (in acidic solution) potentially exhibiting different fluorescence characteristics compared to the neutral free base. The presence of the chlorine atom, a halogen substituent, can also influence the fluorescence quantum yield. Detailed studies would be required to determine the specific excitation and emission wavelengths for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of 4-chloro-3-methylaniline (B14550). These theoretical approaches serve as a powerful tool for predicting molecular properties where experimental data may be limited.

The theoretical study of 4-chloro-3-methylaniline has been effectively carried out using both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. researchgate.net The HF method, being a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. While useful, it does not fully account for electron correlation.

DFT methods, particularly those using hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr), have become a standard for such investigations due to their balance of computational cost and accuracy. researchgate.netglobalresearchonline.net The B3LYP functional incorporates a portion of the exact exchange from HF theory with exchange and correlation functionals from other sources, providing a more accurate description of electron correlation effects, which are crucial for predicting molecular properties accurately.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules like 4-chloro-3-methylaniline, Pople-style basis sets are commonly employed. A notable study on this compound utilized the 6-31G** (also denoted as 6-31G(d,p)) basis set for both HF and B3LYP calculations. researchgate.net

This basis set is a split-valence, double-zeta set, meaning it uses two sets of functions for valence electrons, providing flexibility. The inclusion of polarization functions, denoted by ** (or (d,p)), adds d-orbitals to heavy (non-hydrogen) atoms and p-orbitals to hydrogen atoms. These functions are essential for describing the anisotropic (non-spherical) nature of electron density in chemical bonds and are critical for accurate geometry and frequency calculations.

A primary step in theoretical studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For 4-chloro-3-methylaniline, calculations performed with both HF/6-31G** and B3LYP/6-31G** methods were used to find the optimized molecular geometry. researchgate.net The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, which corresponds to a stable conformation. The geometries obtained from these methods are generally found to be in good agreement with experimental data for related molecules. researchgate.net

The optimized structure of 4-chloro-3-methylaniline is expected to have a nearly planar benzene (B151609) ring. The primary conformational variables would involve the orientation of the amino (-NH₂) and methyl (-CH₃) groups, including the pyramidalization at the nitrogen atom and the rotation of the methyl group's hydrogen atoms.

Table 1: Representative Calculated Geometric Parameters for Chloroaniline Derivatives (Note: This table contains illustrative data for analogous compounds to demonstrate typical computational outputs, as specific values for 4-chloro-3-methylaniline were not available in the reviewed literature.)

| Parameter | Typical B3LYP/6-31G** Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| C-N Bond Length | ~1.40 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~112° - 114° |

Vibrational Frequency Calculations and Theoretical-Experimental Correlation

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For 4-chloro-3-methylaniline, harmonic vibrational frequencies have been calculated using DFT (B3LYP/6-31G) and HF (HF/6-31G ) methods. researchgate.net These calculations predict the frequencies of the fundamental modes of vibration, which can be compared directly with peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

A complete vibrational assignment involves associating each calculated mode with an experimental spectral band. researchgate.net It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for systematic errors arising from the neglect of anharmonicity and the use of an incomplete basis set. globalresearchonline.net This scaling brings the theoretical wavenumbers into closer agreement with the experimental values, allowing for a more reliable interpretation of the spectra. researchgate.net The correlation between scaled theoretical frequencies and experimental data for similar compounds is generally very good, validating both the computational method and the spectral assignments. researchgate.net

Table 2: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) (Note: This table is a hypothetical representation for 4-chloro-3-methylaniline to illustrate the correlation process.)

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated B3LYP (Scaled) |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | ~3455 |

| N-H Symmetric Stretch | ~3370 | ~3375 |

| C-H (Aromatic) Stretch | ~3050 | ~3052 |

| N-H Scissoring | ~1620 | ~1625 |

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. globalresearchonline.net

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. globalresearchonline.net

Analyses such as Natural Bond Orbital (NBO) are used to study charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. kisti.re.kr NBO analysis provides a detailed picture of the bonding and lone-pair orbitals, revealing how electron density is shared between atoms and how substituents like chlorine and methyl influence the electronic character of the aniline (B41778) ring.

Table 3: Key Quantum Chemical Descriptors (Note: Values are representative and based on studies of analogous aniline derivatives.)

| Parameter | Description | Typical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |

Investigation of Intra- and Intermolecular Interactions

Computational methods are also employed to investigate the non-covalent interactions that govern the molecule's behavior in condensed phases. For 4-chloro-3-methylaniline, several types of interactions are of interest.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···A bonds, where A is a hydrogen bond acceptor (e.g., a solvent molecule or another aniline molecule). It can also act as a hydrogen bond acceptor via the lone pair on the nitrogen atom.

Halogen Bonding: The chlorine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), can participate in halogen bonding. This is a directional interaction between the electrophilic chlorine and a nucleophilic region on an adjacent molecule.

NH-π Interactions: Studies on 4-chloro-3-methylaniline have specifically investigated NH-π interactions. researchgate.net This type of interaction involves the hydrogen atoms of the amino group interacting with the electron-rich π-system of the benzene ring of a neighboring molecule. These interactions play a significant role in the crystal packing and stabilization of molecular aggregates.

NBO analysis can quantify the strength of these interactions by evaluating the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital (like a lone pair or a π-bond) to an empty acceptor orbital (like an antibonding orbital). kisti.re.kr

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry offers powerful tools for elucidating the intricate details of chemical reactions involving 4-Chloro-3-methylaniline. Through the application of quantum chemical calculations, researchers can predict plausible reaction mechanisms and characterize the high-energy transition states that govern the rates of these transformations. While specific studies on the hydrochloride salt are not extensively documented in the provided literature, the principles can be inferred from computational studies on similar aniline derivatives.

The prediction of reaction pathways for substituted anilines often employs methods like Density Functional Theory (DFT). These methods allow for the mapping of the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. For a molecule like 4-Chloro-3-methylaniline, computational models can predict how it will behave in various reactions, such as electrophilic aromatic substitution or oxidation. For instance, in the context of oxidation by species like the hydroxyl radical (OH), DFT calculations can determine which sites on the molecule are most susceptible to attack. Studies on similar molecules, such as 4-methyl aniline, have shown that reactions with OH radicals can proceed via different pathways, including hydrogen abstraction from the amino group or addition to the aromatic ring. mdpi.com The presence of both a chloro and a methyl group on the aniline ring introduces electronic and steric factors that would influence the preferred reaction pathway.

A crucial aspect of reaction mechanism prediction is the characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can calculate the geometry of these fleeting structures and their vibrational frequencies to confirm they are true transition states (characterized by a single imaginary frequency). Transition State Theory (TST) can then be used in conjunction with these calculated parameters to estimate reaction rate constants. wikipedia.orglibretexts.org Automated TST calculation methods are being developed to streamline this process for a large number of reactions. arxiv.orgchemrxiv.org For 4-Chloro-3-methylaniline, theoretical studies could characterize the transition states for various transformations, providing insight into the kinetics of these processes without the need for extensive experimental work.

The following table illustrates a hypothetical reaction coordinate for a generic electrophilic substitution on 4-Chloro-3-methylaniline, highlighting the key stationary points that would be characterized in a computational study.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4-Chloro-3-methylaniline + Electrophile | 0 |

| Intermediate Complex | Initial association of reactants | -5 |

| Transition State 1 | Formation of the sigma complex | +20 |

| Sigma Complex | Covalent bond formed between electrophile and ring | +10 |

| Transition State 2 | Deprotonation to restore aromaticity | +15 |

| Products | Substituted 4-Chloro-3-methylaniline + Byproduct | -10 |

Note: The energy values in this table are hypothetical and for illustrative purposes only. Actual values would be determined through quantum chemical calculations.

Substituent Effects on Spectroscopic Signatures and Chemical Reactivity

The chloro and methyl groups attached to the aniline ring in 4-Chloro-3-methylaniline hydrochloride have a profound impact on its spectroscopic properties and chemical reactivity. Computational chemistry provides a framework for understanding these substituent effects at a molecular level.

From a spectroscopic standpoint, the substituents alter the electronic distribution within the molecule, which in turn affects its interaction with electromagnetic radiation. For instance, the vibrational frequencies observed in infrared (IR) and Raman spectroscopy are sensitive to the nature of the chemical bonds. DFT calculations can predict the vibrational spectra of 4-Chloro-3-methylaniline, allowing for the assignment of specific spectral bands to the vibrational modes of the molecule. The presence of the electron-withdrawing chloro group and the electron-donating methyl group will cause shifts in the characteristic frequencies of the N-H bonds of the amino group and the C-C bonds within the aromatic ring when compared to unsubstituted aniline.

In terms of electronic spectroscopy (UV-Vis), the substituents modify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are key to understanding the electronic transitions that give rise to UV-Vis absorption. Computational studies on halosubstituted anilines have shown that the type, number, and position of halogen substituents influence the HOMO-LUMO energy gap. researchgate.net For 4-Chloro-3-methylaniline, the interplay between the opposing electronic effects of the chloro and methyl groups would be a key determinant of its absorption spectrum.

The chemical reactivity of 4-Chloro-3-methylaniline is also dictated by its substituents. The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.org The chloro group is electron-withdrawing via induction but weakly electron-donating through resonance, while the methyl group is electron-donating. These effects modulate the electron density at different positions on the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions. Computational models can calculate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule, thereby predicting the most likely sites for electrophilic attack.

The following table summarizes the expected effects of the chloro and methyl substituents on the properties of the aniline ring, based on general principles of organic chemistry and findings from computational studies on related molecules.

| Property | Effect of Chloro Group | Effect of Methyl Group | Combined Effect on 4-Chloro-3-methylaniline |

| Electron Density on Ring | Decreases (Inductive) / Increases (Resonance) | Increases (Inductive & Hyperconjugation) | Complex interplay, directing electrophilic attack |

| Basicity of Amino Group | Decreases | Increases | Moderated basicity compared to aniline |

| IR Stretching Frequency (N-H) | Increases | Decreases | Shifted frequency relative to aniline |

| UV-Vis Absorption (λmax) | Bathochromic or Hypsochromic Shift | Bathochromic Shift | Specific shift dependent on orbital interactions |

| Rate of Electrophilic Substitution | Decreases (Deactivating) | Increases (Activating) | Overall reactivity determined by combined influence |

Synthetic Applications and Derivative Chemistry

Role as an Intermediate in the Synthesis of Functional Organic Molecules

4-Chloro-3-methylaniline (B14550) is a key starting material for the synthesis of a variety of more complex organic molecules. The primary amino group can be readily transformed into a wide range of other functional groups, making it a valuable intermediate. For instance, it is used in the preparation of several specialized chemical compounds for research and industrial applications.

Notable examples of molecules synthesized from 4-chloro-3-methylaniline include:

4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid : These organophosphorus compounds are synthesized through reactions involving the aniline (B41778) precursor. sigmaaldrich.com

4-chloro-3-methylbenzenesulfonyl chloride : This sulfonyl chloride derivative is another example of a functional molecule prepared from 4-chloro-3-methylaniline. sigmaaldrich.com

N-(4-chloro-3-methylphenyl)succinamic acid : This compound is formed through the reaction of the aniline with succinic anhydride, demonstrating the nucleophilicity of the amino group. sigmaaldrich.com

These transformations highlight the role of 4-chloro-3-methylaniline as a foundational scaffold upon which more complex molecular architectures with specific functionalities can be built.

Table 1: Examples of Functional Organic Molecules Synthesized from 4-Chloro-3-methylaniline

| Starting Material | Resulting Compound | Synthetic Transformation |

|---|---|---|

| 4-Chloro-3-methylaniline | 4-chloro-3-tolylphosphonic acid | Phosphonylation |

| 4-Chloro-3-methylaniline | bis(4-chloro-3-tolyl)phosphinic acid | Phosphinylation |

| 4-Chloro-3-methylaniline | 4-chloro-3-methylbenzenesulfonyl chloride | Sulfonylation |

| 4-Chloro-3-methylaniline | N-(4-chloro-3-methylphenyl)succinamic acid | Acylation with succinic anhydride |

Precursor for the Production of Dyes and Pigments

Aromatic amines are fundamental components in the synthesis of chromophores, particularly in the production of azo dyes and pigments. 4-Chloro-3-methylaniline serves as a precursor in this industry due to its ability to be converted into a stable diazonium salt, which is a key reactive intermediate.

The synthesis of azoic dyes is a classic application of aromatic amines. The process involves two main steps: diazotization and azo coupling.

Diazotization : 4-Chloro-3-methylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt (4-chloro-3-methylbenzenediazonium chloride). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Azo Coupling : The resulting diazonium salt acts as an electrophile and is reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other anilines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming an azo compound characterized by the -N=N- linkage, which is a powerful chromophore responsible for the color of the dye.

The final color of the dye can be tuned by the choice of the coupling component and the substituents on both the diazonium salt and the coupler.

While substituted anilines are crucial for pigment synthesis, it is important to note that the specific examples of Pigment Red 7 and Pigment Yellow 49 are not synthesized from 4-chloro-3-methylaniline.

Pigment Red 7 (C.I. 12420) is produced from a different isomer, 4-chloro-2-methylaniline . The IUPAC name for this pigment is N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide, confirming the starting amine.

Pigment Yellow 49 (C.I. 11765) is also synthesized from 4-chloro-2-methylbenzenamine through diazotization and subsequent coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.

This highlights the high degree of specificity in the chemical industry, where even a positional change of a methyl group on the aniline ring leads to the production of entirely different commercial products. 4-Chloro-3-methylaniline is, however, utilized in the synthesis of other specific dyes and pigments where its particular substitution pattern is required to achieve the desired color and performance properties.

Integration into Complex Organic Scaffolds for Research Purposes

In medicinal chemistry and materials science, the development of novel molecular frameworks is essential. 4-Chloro-3-methylaniline can be incorporated into larger, more complex molecular scaffolds, providing a substituted phenyl ring as a structural element.

One of the most significant applications for substituted anilines in research is the synthesis of heterocyclic compounds, such as indoles. The Fischer indole synthesis is a powerful method for creating the indole ring system, which is a core structure in many natural products and pharmaceuticals.

The synthesis of an indole derivative from 4-chloro-3-methylaniline would proceed through the following general steps:

Formation of a Phenylhydrazine : 4-Chloro-3-methylaniline is first converted into the corresponding 4-chloro-3-methylphenylhydrazine. This is typically achieved by diazotization of the aniline, followed by a reduction of the resulting diazonium salt (e.g., with sodium sulfite or stannous chloride).

Condensation with a Carbonyl Compound : The synthesized 4-chloro-3-methylphenylhydrazine is then reacted with an aldehyde or a ketone in the presence of an acid catalyst. This reaction forms a phenylhydrazone intermediate.

Cyclization and Rearrangement : Upon heating in the presence of the acid catalyst (such as polyphosphoric acid, zinc chloride, or sulfuric acid), the phenylhydrazone undergoes a -sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, to yield the final substituted indole ring. chemicalbook.com

This synthetic route allows for the integration of the 4-chloro-3-methylphenyl moiety into the indole scaffold, leading to compounds that can be explored for various biological activities or material properties.

Table 2: General Steps for Fischer Indole Synthesis from 4-Chloro-3-methylaniline

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | 4-Chloro-3-methylaniline, NaNO₂, HCl, followed by a reducing agent | 4-Chloro-3-methylphenylhydrazine |

| 2 | 4-Chloro-3-methylphenylhydrazine, Aldehyde or Ketone | Phenylhydrazone |

| 3 | Phenylhydrazone, Acid catalyst, Heat | Substituted Indole derivative |

Development of Novel Derivatives with Modified Reactivity or Properties

The chemical structure of 4-chloro-3-methylaniline can be further modified to create novel derivatives with altered reactivity or physical properties for specialized applications. The electronic nature of the substituents on the aromatic ring plays a significant role in its chemical behavior. The amino group is a strong activating group, while the chlorine atom is an electron-withdrawing, deactivating group.

Derivatization can be achieved through several means:

Modification of the Amino Group : The amino group can be acylated, alkylated, or used to form Schiff bases. For example, reacting various anilines with acetic anhydride and then trifluoroacetic anhydride can produce diacyl derivatives, which can alter properties like solubility and volatility for analytical purposes. nih.gov